molecular formula C22H30O8 B191620 Isovaltrate CAS No. 31078-10-1

Isovaltrate

Cat. No. B191620
CAS RN: 31078-10-1
M. Wt: 422.5 g/mol
InChI Key: XLACUABANMZLCJ-KVJIRVJXSA-N
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Description

Isovaltrate is a natural compound found in the Valeriana officinalis plant, also known as valerian root. It is a member of the valepotriate group, which is known for its sedative and anxiolytic effects. Isovaltrate has been the subject of extensive scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Chromatographic Separation and Quantitative Determination

  • Isovaltrate, along with valtrate, has been effectively separated using preparative liquid chromatography, enabling precise analysis and use in various scientific studies (Hazelhoff et al., 1982).
  • HPLC separation and quantification of isovaltrate in Valeriana kilimandascharica have been achieved, facilitating detailed research on its distribution and concentration in different parts of the plant (Dossaji & Becker, 1981).

Bioactivity and Medicinal Potential

  • Studies on Valeriana sorbifolia revealed compounds including isovaltrate, which exhibited cytotoxicity against cancer cell lines, suggesting potential therapeutic applications (Xu, Mclaughlin, & Gunatilaka, 2007).
  • Research has shown that isovaltrate acts as an inverse agonist at adenosine A1 receptors, indicating its potential use in neurological and sleep-related disorders (Lacher et al., 2007).

Stereochemical and Analytical Studies

  • Isovaltrate has been used in stereochemical studies to determine the absolute configuration of various compounds, highlighting its role in analytical chemistry (Jawiczuk et al., 2014).

Inhibition and Analgesic Properties

  • The analgesic properties of isovaline, a related compound, have been explored, offering insights into the potential analgesic applications of isovaltrate and its derivatives (MacLeod et al., 2010).

Phytotherapeutic Analysis

  • High-performance liquid chromatography methods have been developed to analyze isovaltrate in Valeriana officinalis, used in phytomedicines, emphasizing its importance in herbal medicine research (Bos et al., 1996).

Impact on Thalamic Neurons

  • Isovaline's effect on thalamic neurons, increasing potassium conductance, provides a basis for understanding the neurological impact of similar compounds like isovaltrate (Cooke, Mathers, & Puil, 2009).

Hematopoietic and Immunological Effects

  • Research on epoxide-bearing valepotriates, including isovaltrate, has indicated effects on hematopoietic cells, contributing to the understanding of its immunological implications (Tortarolo et al., 1982).

properties

CAS RN

31078-10-1

Product Name

Isovaltrate

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1

InChI Key

XLACUABANMZLCJ-KVJIRVJXSA-N

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2C1=C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C

SMILES

CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C

Other CAS RN

31078-10-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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